molecular formula C9H8FNO B12295698 5-Cyclopropyl-3-fluoropicolinaldehyde

5-Cyclopropyl-3-fluoropicolinaldehyde

Cat. No.: B12295698
M. Wt: 165.16 g/mol
InChI Key: ADNJOZWVOKQIGJ-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-fluoropicolinaldehyde is a heterocyclic aromatic compound with the molecular formula C₉H₈FNO. It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a picolinaldehyde core. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-fluoropicolinaldehyde typically involves the cyclopropanation of a suitable precursor followed by fluorination and formylation reactions. One common method includes the use of cyclopropyl bromide and 3-fluoropyridine as starting materials, which undergo a series of reactions including nucleophilic substitution and oxidation to yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-fluoropicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropyl-3-fluoropicolinaldehyde is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical agents with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-fluoropicolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts conformational rigidity, enhancing the compound’s binding affinity and selectivity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-3-fluoropicolinaldehyde is unique due to the presence of both the cyclopropyl group and the fluorine atom, which confer distinct chemical and biological properties. The cyclopropyl group provides conformational rigidity, while the fluorine atom enhances the compound’s reactivity and binding affinity .

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

5-cyclopropyl-3-fluoropyridine-2-carbaldehyde

InChI

InChI=1S/C9H8FNO/c10-8-3-7(6-1-2-6)4-11-9(8)5-12/h3-6H,1-2H2

InChI Key

ADNJOZWVOKQIGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(N=C2)C=O)F

Origin of Product

United States

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